molecular formula C14H9N3O2S3 B2423536 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide CAS No. 477503-41-6

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide

Cat. No.: B2423536
CAS No.: 477503-41-6
M. Wt: 347.43
InChI Key: LFSFZGXABLTIEJ-UHFFFAOYSA-N
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Description

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide is a complex organic compound characterized by its intricate molecular structure, which includes a thiazole ring fused with a benzothiazole ring, further substituted with a methyl sulfanyl group[_{{{CITATION{{{1{Buy 2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g]1,3 ...{{{CITATION{{{_2{Synthesis and Biological Evaluation of Thiazole Derivatives](https://www.intechopen.com/chapters/72645).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide typically involves multiple steps, starting with the construction of the thiazole and benzothiazole rings. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the fused heterocyclic structure. Subsequent functionalization introduces the methyl sulfanyl group and the furan-2-carboxamide moiety[_{{{CITATION{{{_1{Buy 2,6-difluoro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g]1,3 ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Biologically, N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide has shown potential as a bioactive agent, exhibiting activities such as antimicrobial, antifungal, and anticancer properties.

Medicine: In the medical field, this compound is being explored for its therapeutic potential, particularly in the development of new drugs targeting various diseases.

Industry: Industrially, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.

  • Benzothiazole derivatives: These compounds contain the benzothiazole ring and are known for their diverse applications in medicine and industry.

  • Furan-2-carboxamide derivatives: These compounds include the furan-2-carboxamide moiety and are used in various chemical and biological applications.

Uniqueness: N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S3/c1-20-14-16-8-5-4-7-10(11(8)22-14)21-13(15-7)17-12(18)9-3-2-6-19-9/h2-6H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSFZGXABLTIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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